Cas no 178949-04-7 ((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo3,4-d1,3thiazin-2-ylmethyl}acetamide)
178949-04-7 structure
Product Name:(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo3,4-d1,3thiazin-2-ylmethyl}acetamide
Numéro CAS:178949-04-7
Le MF:C13H15N5O4S2
Mégawatts:369.41929936409
CID:1059110
PubChem ID:71313361
Update Time:2025-04-20
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo3,4-d1,3thiazin-2-ylmethyl}acetamide Propriétés chimiques et physiques
Nom et identifiant
-
- (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]methyl}acetamide(Mixture of 2 Diastereomers)Discontinued
- (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)methyl]acetamide
- (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin...
- Cefdinir Impurity T&U
- Cefdinir IMpurity 3 (Cefdinir Decarboxy Open Ring Lactone (Mixture of A and B))
- Cefdinir CP impurity TU
- UNII-2O1193FN39
- 4-THIAZOLEACETAMIDE, 2-AMINO-.ALPHA.-(HYDROXYIMINO)-N-((1,2,5,7-TETRAHYDRO-5-METHYL-7-OXO-4H-FURO(3,4-D)(1,3)THIAZIN-2-YL)METHYL)-
- Cefdinir decarboxy open ring lactone
- SCHEMBL23871786
- (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]methyl}acetamide
- 178949-04-7
- 2O1193FN39
- (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N -(((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H -furo(3,4-d)(1,3)thiazin-2-yl)methyl(acetamide
- Cefdinir Impurity 3
- 4-Thiazoleacetamide, 2-amino-alpha-(hydroxyimino)-N-((1,2,5,7-tetrahydro-5-methyl-7-oxo-4H-furo(3,4-d)(1,3)thiazin-2-yl)methyl)-
- Cefdinir impurity H
- 2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N -(((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H -furo(3,4-d)(1,3)thiazin-2-yl)methyl(acetamide, (Z)-
- (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo3,4-d1,3thiazin-2-ylmethyl}acetamide
-
- Piscine à noyau: 1S/C13H15N5O4S2/c1-5-6-3-23-8(17-9(6)12(20)22-5)2-15-11(19)10(18-21)7-4-24-13(14)16-7/h4-5,8,17,21H,2-3H2,1H3,(H2,14,16)(H,15,19)/b18-10-
- La clé Inchi: PPVBFUWHFJBAJX-ZDLGFXPLSA-N
- Sourire: S1CC2=C(C(=O)OC2C)NC1CNC(/C(/C1=CSC(N)=N1)=N\O)=O
Propriétés calculées
- Qualité précise: 369.05654632g/mol
- Masse isotopique unique: 369.05654632g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 4
- Complexité: 611
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.4
- Surface topologique des pôles: 193Ų
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo3,4-d1,3thiazin-2-ylmethyl}acetamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | A630391-5mg |
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]methyl}acetamide |
178949-04-7 | 5mg |
$ 219.00 | 2023-04-19 | ||
| TRC | A630391-50mg |
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]methyl}acetamide |
178949-04-7 | 50mg |
$ 1654.00 | 2023-04-19 |
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo3,4-d1,3thiazin-2-ylmethyl}acetamide Littérature connexe
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
178949-04-7 ((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-{(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo3,4-d1,3thiazin-2-ylmethyl}acetamide) Produits connexes
- 178422-42-9(Cefdinir Related Compound A)
- 946573-41-7(Cefdinir Lactone)
- 178422-45-2(2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fournisseurs recommandés
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membre gold
Fournisseur de Chine
Réactif
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot